molecular formula C23H31N5O2 B6041601 1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one

1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one

Cat. No.: B6041601
M. Wt: 409.5 g/mol
InChI Key: CSYXYJPUDQPNHX-UHFFFAOYSA-N
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Description

1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a piperazine ring, an imidazole ring, and a piperidine ring

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c29-22(27-13-11-26(12-14-27)16-19-5-2-1-3-6-19)9-8-20-7-4-10-28(17-20)23(30)21-15-24-18-25-21/h1-3,5-6,15,18,20H,4,7-14,16-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYXYJPUDQPNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CN2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one typically involves multi-step organic reactions. The process may include:

    Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with an appropriate imidazole precursor.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or other cyclization methods.

    Final Coupling: The final step involves coupling the three rings together using reagents such as coupling agents or catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scale-Up of Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one: Similar structure with a methyl group instead of the imidazole ring.

    1-(4-Benzylpiperazin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one: Similar structure with a different arrangement of the imidazole ring.

Uniqueness

1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one is unique due to its combination of three distinct ring systems, which may confer unique chemical and biological properties compared to similar compounds.

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